tert-butyl N-(4-cyanooxan-4-yl)carbamate
Overview
Description
“tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a chemical compound with the CAS Number: 519031-87-9 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is 1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a powder that is stored at room temperature . The compound has a molecular weight of 226.28 .Scientific Research Applications
Organic Synthesis and Intermediate Applications
- Enantioselective Synthesis : A study highlighted the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for crafting carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its role in nucleotide mimicry and potential therapeutic applications (Ober et al., 2004).
Catalysis and Chemical Transformations
- Palladium-Catalyzed Amidation : The use of tert-butyl carbamate in palladium-catalyzed cross-coupling reactions with various aryl halides demonstrates its versatility as a reagent for synthesizing desired compounds in moderate to excellent yields, underscoring its utility in complex organic synthesis (Qin et al., 2010).
Material Science and Sensory Applications
- Organogel and Nanofiber Formation : Research on benzothizole modified carbazole derivatives, where tert-butyl groups contribute significantly to gel formation and self-assembly into nanofibers, highlights the importance of tert-butyl carbamate derivatives in material science, particularly for constructing fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).
Environmental Chemistry
- CO2 Fixation : An innovative approach to atmospheric CO2 fixation using tert-butyl hypoiodite (t-BuOI) to convert unsaturated amines into cyclic carbamates demonstrates a potential pathway for carbon capture and utilization, turning greenhouse gases into valuable chemical feedstocks (Takeda et al., 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-cyanooxan-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMHNORFBIULNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-cyanooxan-4-yl)carbamate |
Synthesis routes and methods I
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Synthesis routes and methods II
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